2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound that belongs to the class of benzoxazines
Preparation Methods
The synthesis of 2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-benzodioxole and diphenylamine.
Cyclization Reaction: The key step involves the cyclization of 1,3-benzodioxole with diphenylamine in the presence of a suitable catalyst, such as a Lewis acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like toluene or xylene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer activity and has been evaluated for its potential as an anticancer agent.
Materials Science: Benzoxazine-based polymers are known for their excellent thermal and mechanical properties, making them suitable for high-performance materials.
Biological Studies: The compound has been investigated for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine can be compared with other benzoxazine derivatives:
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c1-3-9-20(10-4-1)27(21-11-5-2-6-12-21)22-13-7-8-14-23(22)28-26(31-27)19-15-16-24-25(17-19)30-18-29-24/h1-17,26,28H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBXZOMMCRSSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.